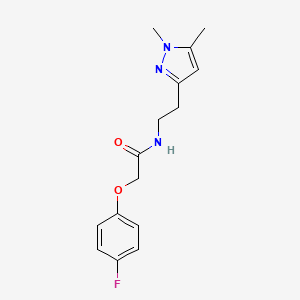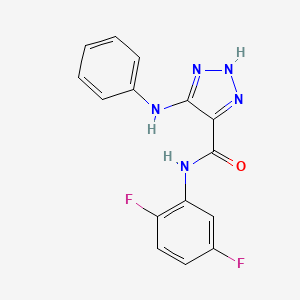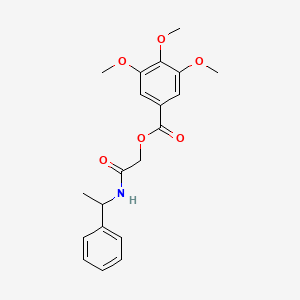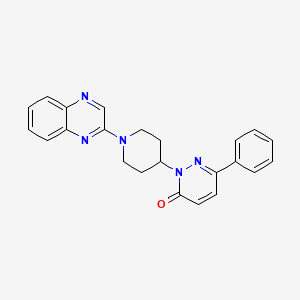
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide composed of 15 amino acids and has been found to have a wide range of beneficial effects on the body. In
Scientific Research Applications
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving tissue repair. 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been shown to accelerate the healing of various injuries, such as tendon and ligament injuries, muscle tears, and bone fractures. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is not fully understood, but it is believed to work through several different pathways. It has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been found to have a wide range of biochemical and physiological effects on the body. It promotes the healing of various tissues, including tendons, ligaments, muscles, and bones. It also has neuroprotective effects and may be useful in the treatment of neurological disorders. 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been shown to reduce inflammation and promote angiogenesis, which may be beneficial in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several advantages for lab experiments, including its ability to promote tissue repair and reduce inflammation. However, there are also limitations to its use in lab experiments. 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic peptide that requires specialized equipment and skilled personnel for synthesis. It is also relatively expensive compared to other research chemicals, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of cardiovascular disease. 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has been shown to promote angiogenesis and reduce inflammation, which may be beneficial in the treatment of heart disease. Finally, there is interest in exploring the potential use of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The synthesis of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex process that requires skilled personnel and specialized equipment.
properties
IUPAC Name |
2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO5/c18-12-3-1-2-4-13(12)24-15-8-23-14-7-10(22-9-16(19)20)5-6-11(14)17(15)21/h1-8H,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQISBFFPNNURTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)



![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)


![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)
